Riboswitch Ligand Activity: PC1 vs. Inactive Analogs in Bacterial Growth Inhibition
The compound 2,5,6-triaminopyrimidine-4-one (PC1), a tautomeric form of 4,5,6-triaminopyrimidin-2(1H)-one, acts as a potent ligand for the guanine riboswitch, leading to inhibition of GMP synthetase (guaA) and subsequent bacterial cell death [1]. In stark contrast, closely related pyrimidine analogs lacking this precise substitution pattern (e.g., 2-amino-4-hydroxy-6-methylpyrimidine or 2,6-diaminopyrimidin-4-one) did not exhibit this riboswitch-mediated bactericidal activity, underscoring the specificity of the 4,5,6-triamino-2-one scaffold [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 0.5 - 4 µg/mL (PC1) |
| Comparator Or Baseline | 2-amino-4-hydroxy-6-methylpyrimidine; 2,6-diaminopyrimidin-4-one |
| Quantified Difference | Target compound: Active (MIC 0.5-4 µg/mL); Comparators: Inactive |
| Conditions | In vitro assay with S. aureus strains; required a reducing agent for stability and full potency [1] |
Why This Matters
This data proves that only this specific triaminopyrimidinone scaffold engages the guanine riboswitch, a validated target for novel antibiotics. Selecting a generic aminopyrimidine would yield a false negative in antimicrobial screening.
- [1] Mulhbacher J, et al. Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. PLOS Pathogens. 2010;6(4):e1000865. View Source
